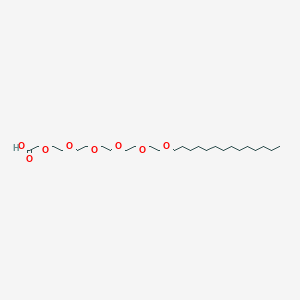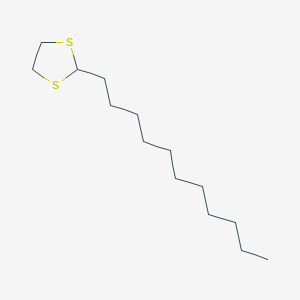![molecular formula C12H24OSi B14340936 Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane CAS No. 96641-38-2](/img/structure/B14340936.png)
Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane is an organosilicon compound with the molecular formula C13H22OSi. This compound is characterized by the presence of a trimethylsilyl group attached to a cyclohexene ring, which is further substituted with three methyl groups. It is used in various chemical processes and has applications in different fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane typically involves the reaction of 3,3,4-trimethylcyclohex-1-en-1-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the final product under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified using distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used.
Scientific Research Applications
Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane involves the interaction of the trimethylsilyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of new bonds, and protect sensitive functional groups during chemical reactions. The pathways involved include nucleophilic substitution and addition reactions, where the silyl group acts as a leaving group or a stabilizing agent.
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethylcyclohexene: This compound shares the cyclohexene ring structure but lacks the silyl group.
3-Cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl-: Similar in structure but contains an aldehyde group instead of a silyl group.
Uniqueness
Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity in certain reactions. This makes it a valuable compound in various chemical processes and applications.
Properties
CAS No. |
96641-38-2 |
|---|---|
Molecular Formula |
C12H24OSi |
Molecular Weight |
212.40 g/mol |
IUPAC Name |
trimethyl-(3,3,4-trimethylcyclohexen-1-yl)oxysilane |
InChI |
InChI=1S/C12H24OSi/c1-10-7-8-11(9-12(10,2)3)13-14(4,5)6/h9-10H,7-8H2,1-6H3 |
InChI Key |
VUZYEWGTQMKGAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=CC1(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


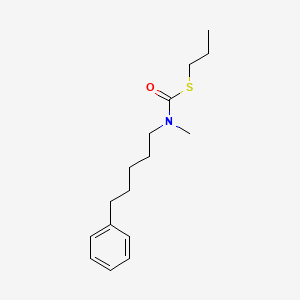
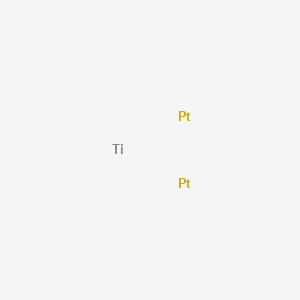
![5-decoxy-2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]phenol](/img/structure/B14340883.png)

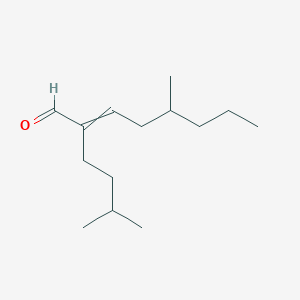
![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene]](/img/structure/B14340900.png)
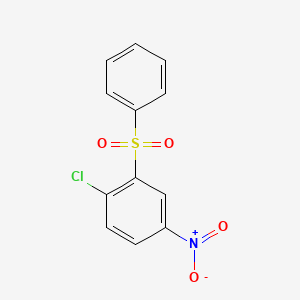
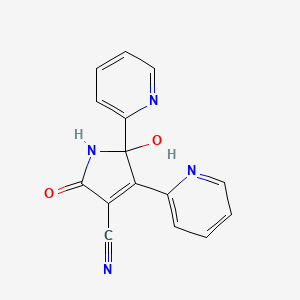

![2-Amino-3-[2-(4-methylphenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B14340925.png)
